JNJ-5207787

Descripción

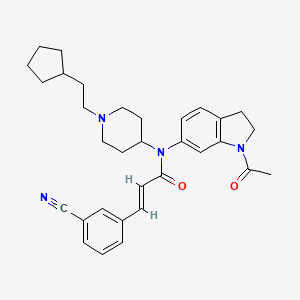

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJCLDJIFTPPH-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438082 | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683746-68-1 | |

| Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-5207787 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Icotrokinra (also known as JNJ-77242113 or JNJ-2113) is an investigational, first-in-class, orally available, macrocyclic peptide designed to selectively target the human interleukin-23 receptor (IL-23R).[1][2][3] Developed to treat a range of immune-mediated inflammatory diseases, its primary mechanism revolves around the specific blockade of the IL-23 signaling pathway, a critical driver in the pathogenesis of conditions such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5]

The IL-23/IL-17 Inflammatory Axis

The interleukin-23 (IL-23) pathway is a cornerstone of chronic inflammation. IL-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It is primarily produced by activated myeloid cells, including dendritic cells and macrophages. The IL-23 receptor is expressed on the surface of various immune cells, most notably T helper 17 (Th17) cells, natural killer (NK) cells, and innate lymphoid cells (ILCs).[1][3]

Upon binding of IL-23 to its receptor, a downstream signaling cascade is initiated, predominantly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT3.[2][6] Activated STAT3 translocates to the nucleus, where it promotes the transcription of genes essential for the survival, expansion, and effector function of Th17 cells. The primary consequence is the production and release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[3][4][5] These cytokines act on keratinocytes and other skin cells, causing the hyperproliferation, inflammation, and plaque formation characteristic of psoriasis.[1][7]

Core Mechanism of Action of Icotrokinra

Icotrokinra functions as a direct, competitive antagonist of the IL-23 receptor.[8] It is engineered to bind with very high affinity to the IL-23R, thereby physically preventing the endogenous cytokine IL-23 from docking with and activating the receptor.[4][5][7] This blockade is the pivotal step in its mechanism.

By preventing IL-23 binding, Icotrokinra potently and selectively inhibits the subsequent downstream signaling events. Specifically, it blocks the IL-23-induced phosphorylation of STAT3.[2][6] Crucially, this action is highly selective; Icotrokinra does not affect the related IL-12 signaling pathway, which proceeds via STAT4 phosphorylation.[4] This selectivity is a key attribute, as IL-12 is involved in different immune functions. The inhibition of the IL-23 signaling cascade effectively halts the production and release of pathogenic cytokines like IL-17A, IL-17F, and IFN-γ from immune cells.[2][4][5]

Quantitative Data Summary

The potency and efficacy of Icotrokinra have been quantified across a range of in vitro and in vivo studies.

Table 1: Binding Affinity and In Vitro Potency

| Parameter | Assay Description | Value | Reference(s) |

|---|---|---|---|

| KD | Binding affinity to IL-23 Receptor | 7.1 pM | [4] |

| IC50 | Inhibition of IL-23-induced STAT3 phosphorylation in human PBMCs | 5.6 pM | [2][4] |

| IC50 | Inhibition of IL-23-induced IFN-γ production in NK cells | 18.4 pM | [2][4][5] |

| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Healthy Donors) | 11 pM | [4] |

| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Psoriasis Patients) | 9 pM |[4] |

Table 2: Preclinical In Vivo Efficacy

| Model | Dosing | Key Finding | Reference(s) |

|---|---|---|---|

| Rat TNBS-Induced Colitis | Oral, ≥ 0.3 mg/kg/day | Attenuated disease parameters (reduced colon weight-to-length ratio, alleviated weight loss). | [2][4][5] |

| Rat IL-23-Induced Skin Inflammation | Oral, ≥ 10 mg/kg (twice daily) | Prevented IL-23-induced upregulation of IL-17A and IL-22; inhibited skin thickening. |[2][4][5] |

Table 3: Phase 2b Clinical Efficacy (FRONTIER 1 Study) in Plaque Psoriasis

| Treatment Group (at Week 16) | Primary Endpoint: PASI 75 Response Rate | Reference(s) |

|---|---|---|

| Placebo | 9% | [9] |

| 25 mg Once Daily | 37% | [9] |

| 25 mg Twice Daily | 51% | [9] |

| 50 mg Once Daily | 58% | [9] |

| 100 mg Once Daily | 65% | [9] |

| 100 mg Twice Daily | 79% | [9] |

(PASI 75 represents a ≥75% reduction from baseline in the Psoriasis Area and Severity Index score)

Experimental Protocols

Detailed methodologies are crucial for interpreting the quantitative data.

4.1 IL-23-Induced STAT3 Phosphorylation Assay in Human PBMCs

-

Objective: To determine the potency of Icotrokinra in inhibiting proximal IL-23R signaling.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from human blood.

-

Cells are pre-incubated with varying concentrations of Icotrokinra.

-

Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.

-

Following stimulation, cells are lysed to extract proteins.

-

The level of phosphorylated STAT3 (pSTAT3) is quantified using a sensitive immunoassay, such as ELISA or flow cytometry with a phospho-specific antibody.

-

An IC50 value is calculated by plotting the concentration of Icotrokinra against the percentage inhibition of pSTAT3 levels.[2][6]

-

4.2 Rat Model of Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

-

Objective: To evaluate the anti-inflammatory activity of orally administered Icotrokinra in a model of inflammatory bowel disease.[2]

-

Methodology:

-

Colitis is induced in rats via intrarectal administration of TNBS.

-

Rats are randomized into treatment groups, receiving either vehicle control or Icotrokinra orally at various doses (e.g., 0.03-10 mg/kg) once daily for a defined period (e.g., 7 days).[2]

-

Efficacy is determined by the compound's ability to significantly reduce these inflammatory markers compared to the vehicle group.[2][4][5]

-

4.3 FRONTIER 1 Phase 2b Clinical Trial

-

Objective: To assess the dose-ranging efficacy and safety of Icotrokinra in patients with moderate-to-severe plaque psoriasis.[7][9]

-

Methodology:

-

A total of 255 adult participants with moderate-to-severe plaque psoriasis were enrolled.[7][9]

-

Participants were randomized into one of six parallel groups: placebo, 25 mg once-daily, 25 mg twice-daily, 50 mg once-daily, 100 mg once-daily, or 100 mg twice-daily.[7]

-

The treatment period lasted for 16 weeks.[9]

-

The primary endpoint was the proportion of patients in each group achieving a PASI 75 response at Week 16.[7][9]

-

Secondary endpoints included PASI 90/100 responses and Investigator's Global Assessment (IGA) scores. Safety and tolerability were monitored throughout the study.[7]

-

Conclusion

The mechanism of action of Icotrokinra (JNJ-77242113) is characterized by its potent and highly selective antagonism of the IL-23 receptor. By binding to the receptor with picomolar affinity, it effectively outcompetes the natural ligand IL-23, leading to a complete blockade of the downstream signaling cascade involving STAT3 phosphorylation.[4] This targeted inhibition prevents the pathogenic expansion of Th17 cells and halts the production of key inflammatory cytokines (IL-17, IL-22), thereby mitigating the inflammatory processes that drive diseases like psoriasis.[1][2] As the first oral peptide inhibitor of this pathway, Icotrokinra represents a significant advancement, offering a targeted, non-biologic oral therapy for IL-23-mediated diseases.[10][7]

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]

- 8. researchgate.net [researchgate.net]

- 9. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]

JNJ-5207787: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207787 is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6. The Y2 receptor subtype is predominantly located on presynaptic neurons and is involved in the regulation of neurotransmitter release. This compound, chemically known as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, has been identified as a selective antagonist for the NPY Y2 receptor, making it a valuable tool for investigating the physiological roles of this receptor.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₈N₄O₂ | [2] |

| Molecular Weight | 510.67 g/mol | [2] |

| CAS Number | 683746-68-1 | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO and ethanol (B145695) with gentle warming | [3] |

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the Neuropeptide Y Y2 receptor. By binding to the receptor, it blocks the binding of endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY). The Y2 receptor is coupled to inhibitory G proteins (Gi/o). Activation of the Y2 receptor by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound prevents these downstream signaling events.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays.

| Assay | Species/Cell Line | Receptor | Parameter | Value | Reference |

| Radioligand Binding | Human | Y2 (KAN-Ts cells) | pIC₅₀ | 7.00 ± 0.10 | [1] |

| Radioligand Binding | Rat | Y2 (Hippocampus) | pIC₅₀ | 7.10 ± 0.20 | [1] |

| Functional Assay ([³⁵S]GTPγS Binding) | Human | Y2 (KAN-Ts cells) | pIC₅₀ (corrected) | 7.20 ± 0.12 | [1] |

| Selectivity | Human | Y1, Y4, Y5 | Fold Selectivity | >100 | [1] |

In Vivo Pharmacology

In vivo studies in rats have demonstrated that this compound can cross the blood-brain barrier and occupy Y2 receptors in the brain.

| Species | Administration Route | Dose | Cmax (Brain) | Time to Cmax | Reference |

| Rat | Intraperitoneal | 30 mg/kg | 1351 ± 153 ng/ml | 30 min | [1] |

Signaling Pathway and Experimental Workflows

Neuropeptide Y Y2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the procedure for determining the binding affinity of this compound to the NPY Y2 receptor.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This workflow illustrates the functional assay used to confirm the antagonistic activity of this compound.

Experimental Protocols

Radioligand Binding Assays

-

Materials: KAN-Ts cell membranes (for human Y2 receptor) or rat hippocampal membranes, [¹²⁵I]PYY, this compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4), glass fiber filters, filtration apparatus, gamma counter.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound in the binding buffer.

-

The incubation is carried out at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters, representing bound [¹²⁵I]PYY, is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY ligand.

-

The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]PYY (IC₅₀) is determined by non-linear regression analysis.

-

[³⁵S]GTPγS Binding Assays

-

Materials: KAN-Ts cell membranes, [³⁵S]GTPγS, GDP, PYY, this compound, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), filtration apparatus, scintillation counter.

-

Procedure:

-

KAN-Ts cell membranes are pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of a fixed concentration of PYY and [³⁵S]GTPγS in the assay buffer containing GDP.

-

The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

-

The inhibitory effect of this compound on PYY-stimulated [³⁵S]GTPγS binding is analyzed to determine its functional antagonist potency (pIC₅₀).[1]

-

In Vitro Receptor Autoradiography

-

Materials: Rat brain sections, [¹²⁵I]PYY, this compound, incubation buffer, wash buffer, autoradiography film or phosphor imaging screens.

-

Procedure:

-

Cryostat sections of rat brain are incubated with [¹²⁵I]PYY in the absence or presence of this compound.

-

After incubation, the sections are washed in buffer to remove unbound radioligand.

-

The sections are then dried and apposed to autoradiography film or phosphor imaging screens.

-

The resulting autoradiograms show the distribution and density of [¹²⁵I]PYY binding sites. The displacement of binding by this compound confirms its interaction with Y2 receptors in specific brain regions.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Neuropeptide Y Y2 receptor. Its ability to penetrate the blood-brain barrier makes it a valuable pharmacological tool for in vivo studies aimed at elucidating the physiological and pathophysiological roles of the NPY Y2 receptor in the central nervous system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

References

- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem/CID10324083 - Knowledge Graph - Data Commons [datacommons.org]

- 3. files.core.ac.uk [files.core.ac.uk]

JNJ-5207787 chemical structure and properties

An In-depth Technical Guide to JNJ-7777120: A Biased Histamine (B1213489) H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R). Initially developed for its anti-inflammatory and anti-pruritic properties, further research has revealed a more complex pharmacological profile. JNJ-7777120 exhibits biased signaling, acting as an antagonist at the Gαi protein-coupled pathway while functioning as a partial agonist for β-arrestin2 recruitment. This unique characteristic makes it a valuable tool for dissecting the distinct signaling cascades downstream of the H4R. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to JNJ-7777120.

Chemical Structure and Properties

JNJ-7777120, with the IUPAC name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, is a synthetic small molecule. Its development was a significant step in understanding the role of the H4 receptor in various physiological and pathological processes.[1] The drug was ultimately abandoned for clinical development due to a short in-vivo half-life and observed toxicity (hypoadrenocorticism) in animal studies.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |

| CAS Number | 459168-41-3 |

| Molecular Formula | C₁₄H₁₆ClN₃O |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |

| InChI Key | HUQJRYMLJBBEDO-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 277.75 g/mol | |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | |

| Solubility | DMSO: ≥50 mg/mL (180.02 mM) 1 eq. HCl: 100 mM Ethanol: 2 mg/mL | [3][4] |

| Storage | Store at -20°C, desiccate | [2][3] |

| Pharmacokinetics | Oral Bioavailability: ~30% (rats), 100% (dogs) Half-life: ~3 hours (rats and dogs) | [2][5][6] |

Mechanism of Action and Signaling Pathways

JNJ-7777120 is a high-affinity histamine H4 receptor ligand with a Ki value of approximately 4.5 nM.[5][6] It displays over 1,000-fold selectivity for H4R compared to H1, H2, and H3 receptors.[5][6] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, implicating it in immune and inflammatory responses.[7]

Biased Agonism at the H4 Receptor

The histamine H4 receptor was initially understood to signal exclusively through Gαi proteins, leading to the inhibition of adenylyl cyclase.[8][9] However, subsequent research has demonstrated that it can also signal via β-arrestin2 recruitment.[8][9][10][11][12] JNJ-7777120 is a key example of a biased ligand for this receptor.

-

Gαi Pathway Antagonism: JNJ-7777120 acts as a canonical antagonist, inhibiting G protein activation induced by agonists like histamine. This blockade prevents the downstream inhibition of cAMP production.[10]

-

β-Arrestin2 Pathway Partial Agonism: In contrast, JNJ-7777120 independently promotes the recruitment of β-arrestin2 to the H4 receptor.[10][11][12] This demonstrates that JNJ-7777120 can stabilize a receptor conformation that is distinct from the one required for G protein activation.

References

- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]

Unveiling JNJ-5207787: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-5207787 (CAS Number: 683746-68-1), a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document collates critical pharmacological data, details key experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Core Compound Information

| Property | Value | Reference |

| Compound Name | N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide | [1][2] |

| Alias | This compound | [1][3][4] |

| CAS Number | 683746-68-1 | [1][3][4] |

| Molecular Formula | C32H38N4O2 | [2][3][5] |

| Molecular Weight | 510.67 g/mol | [2][3][5] |

| Description | A novel, selective, and brain-penetrant Neuropeptide Y (NPY) Y2 receptor antagonist. | [1][3][5] |

Pharmacological Profile

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its high affinity and selectivity for the NPY Y2 receptor.

In Vitro Activity

The in vitro pharmacological properties of this compound have been evaluated in various assays, confirming its potent and selective antagonist activity at the Y2 receptor.[1]

| Assay | System | Species | Parameter | Value |

| Radioligand Binding | KAN-Ts cells expressing Y2 receptor | Human | pIC50 | 7.00 ± 0.10 |

| Radioligand Binding | Rat hippocampus | Rat | pIC50 | 7.10 ± 0.20 |

| Functional Antagonism ([35S]GTPγS Binding) | KAN-Ts cells expressing Y2 receptor | Human | pIC50 (corrected) | 7.20 ± 0.12 |

Table 1: Summary of in vitro quantitative data for this compound.[1]

This compound exhibits over 100-fold selectivity for the Y2 receptor compared to human Y1, Y4, and Y5 receptors.[1] This selectivity has been further confirmed by in vitro receptor autoradiography in rat brain sections, where the compound effectively displaced radioligand binding in Y2-rich regions such as the septum, hypothalamus, hippocampus, substantia nigra, and cerebellum, while showing minimal activity in Y1-rich areas like the cortex and thalamus.[1]

In Vivo Activity

Preclinical studies in rats have demonstrated that this compound is brain penetrant and engages its target in the central nervous system.

| Species | Administration Route | Dose | Brain Cmax (at 30 min) |

| Rat | Intraperitoneal | 30 mg/kg | 1351 ± 153 ng/ml |

Table 2: In vivo pharmacokinetic data for this compound in rats.[1]

Ex vivo receptor autoradiography confirmed that following systemic administration, this compound occupied Y2 receptor binding sites in the rat brain.[1]

Mechanism of Action: NPY Y2 Receptor Antagonism

This compound exerts its pharmacological effects by blocking the NPY Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly coupled to the Gi/o class of G-proteins.[5][6] Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] By antagonizing this receptor, this compound prevents this signaling cascade, thereby inhibiting the physiological effects mediated by Y2 receptor activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Materials:

-

Cell Membranes: Membranes from KAN-Ts cells stably expressing the human Y2 receptor or from rat hippocampus.

-

Radioligand: [125I]Peptide YY ([125I]PYY).

-

Test Compound: this compound.

-

Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]PYY, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled NPY instead of the test compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. For an antagonist like this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Materials:

-

Cell Membranes: Membranes from KAN-Ts cells expressing the human Y2 receptor.

-

Agonist: Peptide YY (PYY).

-

Test Compound: this compound.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

GDP: Guanosine diphosphate.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS.

-

Instrumentation: Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the agonist (PYY) to stimulate the Y2 receptor.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the agonist-stimulated binding and the inhibitory effect of this compound.

-

Calculate the IC50 and pIC50 values for the antagonist.

In Vitro Receptor Autoradiography

This technique is used to visualize the anatomical distribution of receptors in tissue sections.

Materials:

-

Tissue: Rat brain sections (e.g., 20 µm thick), slide-mounted.

-

Radioligand: [125I]PYY.

-

Test Compound: this compound.

-

Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) with appropriate salts and BSA.

-

Wash Buffer: Ice-cold incubation buffer.

-

Detection System: Phosphor imaging plates or autoradiographic film.

Procedure:

-

Pre-incubate the brain sections in buffer to remove endogenous ligands.

-

Incubate the sections with [125I]PYY in the absence (total binding) or presence of a high concentration of unlabeled NPY (non-specific binding).

-

To determine the effect of this compound, incubate adjacent sections with [125I]PYY and varying concentrations of the compound.

-

After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

-

Dry the slides and expose them to phosphor imaging plates or autoradiographic film.

-

Analyze the resulting images to determine the regional distribution of Y2 receptors and the displacement of the radioligand by this compound.

Conclusion

This compound is a well-characterized, potent, and selective NPY Y2 receptor antagonist with demonstrated central nervous system activity. The data summarized and the experimental protocols detailed in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in the NPY system and the therapeutic potential of Y2 receptor modulation.

References

- 1. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Rat Organotypic Hippocampal Slice Cultures Using the Membrane-Interface Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y receptors in rat brain: autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

JNJ-77242113 (Icotrokinra): A Technical Overview of its Discovery and Development

Introduction

JNJ-77242113, also known as icotrokinra and formerly JNJ-2113 or PN-235, is a first-in-class, investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5] This document provides a detailed technical guide on the discovery, mechanism of action, and clinical development history of JNJ-77242113.

Discovery and Collaboration History

The discovery and development of JNJ-77242113 is the result of a strategic collaboration between Protagonist Therapeutics and Janssen Biotech, Inc., a subsidiary of Johnson & Johnson.

-

2017: Protagonist Therapeutics and Janssen entered into a worldwide exclusive license and collaboration agreement to discover and develop oral IL-23 receptor antagonists.[1][6][7][8]

-

2019: The agreement was amended to include a research collaboration, with Janssen providing financial support for Protagonist to identify second-generation compounds.[7]

-

Discovery: JNJ-77242113 was discovered as a second-generation compound using Protagonist's proprietary peptide discovery platform.[7] Protagonist led the compound through IND-enabling preclinical studies and Phase 1 trials.[7]

-

Development: Following Phase 1, Johnson & Johnson (Janssen) assumed exclusive worldwide rights and responsibility for the continued clinical development of JNJ-77242113 in Phase 2 trials and beyond, as well as its potential commercialization across a broad range of indications.[1][6][9]

Mechanism of Action

JNJ-77242113 is a selective antagonist of the IL-23 receptor (IL-23R).[10] It functions by binding with high affinity to the IL-23R, thereby competitively inhibiting the binding of IL-23 and blocking its downstream inflammatory signaling cascade.[1][3][4] This action is highly selective for the IL-23 pathway, with no apparent impact on IL-12 signaling, a related cytokine that shares a common subunit with IL-23 but has a distinct biological role.[4][5] The inhibition of IL-23 signaling prevents the phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFNγ).[4][5][10]

References

- 1. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]

- 2. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]

- 3. researchgate.net [researchgate.net]

- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]

- 7. Protagonist Therapeutics Announces Positive Topline Results with JNJ-2113, the First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]

- 8. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]

- 9. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]

- 10. medchemexpress.com [medchemexpress.com]

Unraveling the Central Nervous System Disposition of JNJ-42153605: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target of significant interest for the development of novel antipsychotic and anxiolytic therapies. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and bioavailability of JNJ-42153605, offering valuable insights for researchers in the field of neuropharmacology and drug discovery.

Pharmacokinetic Profile: Bioavailability

The oral bioavailability of a drug is a key determinant of its clinical utility. Studies in preclinical species have characterized the bioavailability of JNJ-42153605, providing a foundation for understanding its absorption and first-pass metabolism.

| Species | Bioavailability (%) | Route of Administration |

| Rat | 35% | Oral |

| Dog | 18-33% | Oral |

| Table 1: Oral Bioavailability of JNJ-42153605 in Preclinical Species.[1] |

The moderate bioavailability observed in both rat and dog models suggests that a reasonable fraction of the orally administered dose reaches systemic circulation.[1]

Central Nervous System Penetrance

Evidence suggests that JNJ-42153605 effectively penetrates the central nervous system, a prerequisite for its pharmacological activity on mGlu2 receptors in the brain. In vivo studies have demonstrated centrally mediated effects, such as the suppression of REM sleep in rats following oral administration, indicating that the compound reaches its target in the brain.[1][2][3]

While specific quantitative data on the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) for JNJ-42153605 are not extensively detailed in the public domain, the observed in vivo efficacy in central nervous system-related models strongly supports its brain-penetrant nature.[2][3]

Experimental Methodologies

The determination of key pharmacokinetic parameters such as bioavailability and the assessment of central nervous system effects rely on established experimental protocols.

Oral Bioavailability Studies

The assessment of oral bioavailability typically involves the following steps:

Caption: Workflow for a typical oral bioavailability study.

A known dose of the compound is administered orally to one group of animals and intravenously to another. Blood samples are collected at various time points, and the concentration of the drug in the plasma is determined using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration, and the oral bioavailability (F%) is determined by comparing the dose-normalized AUC values.

In Vivo Models for CNS Effects

To assess the central activity of JNJ-42153605, researchers have utilized models that are sensitive to the modulation of mGlu2 receptors.

Phencyclidine (PCP)-Induced Hyperlocomotion: This model is often used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of certain aspects of psychosis.

References

The Role of the Neuropeptide Y Y2 Receptor in Epilepsy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, exerting its effects through a family of G protein-coupled receptors. Among these, the Y2 receptor has emerged as a key player in the pathophysiology of epilepsy. Predominantly located presynaptically on glutamatergic neurons, the NPY Y2 receptor acts as an inhibitory autoreceptor, modulating the release of glutamate (B1630785). In the context of epilepsy, a condition characterized by neuronal hyperexcitability, the NPY-Y2 receptor system represents a significant endogenous anticonvulsant mechanism. This guide provides an in-depth technical overview of the role of the NPY Y2 receptor in epilepsy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Concepts: The NPY Y2 Receptor in Neuronal Excitability

The NPY Y2 receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to inhibitory Gαi/o proteins.[1] Its activation by NPY or other agonists, such as Peptide YY (PYY)3-36, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which is critical for neurotransmitter release.[2]

In the hippocampus, a brain region frequently implicated in the generation and propagation of epileptic seizures, Y2 receptors are densely expressed on the presynaptic terminals of excitatory mossy fibers and Schaffer collaterals.[3] By inhibiting the release of glutamate from these terminals, activation of Y2 receptors effectively dampens neuronal excitability, thereby conferring a powerful anticonvulsant effect.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the NPY Y2 receptor's binding affinities for various ligands and the observed changes in its expression in the context of epilepsy.

Table 1: Binding Affinities of Ligands for the NPY Y2 Receptor

| Ligand | Receptor Subtype | Species | Preparation | Radioligand | Affinity (IC50/Ki) | Citation |

| NPY | Y2 | Human | CHO Cells | [125I]PYY(3-36) | Kd = 1.3 ± 0.2 nM | [1] |

| PYY(3-36) | Y2 | Human | CHO Cells | [125I]PYY(3-36) | Kd = 1.4 ± 0.2 nM | [1] |

| BIIE0246 | Y2 | Rat | HEK293 Cells | [125I]PYY(3-36) | IC50 = 15 ± 3 nM | [4] |

| BIIE0246 | Y2 | Human | Frontal Cortex | [125I]PYY(3-36) | IC50 = 8 nM | [4] |

| JNJ-5207787 | Y2 | - | In vitro | - | >100x selectivity over Y1, Y4, Y5 | [5] |

Table 2: Changes in NPY Y2 Receptor Expression in Epilepsy

| Condition | Brain Region | Species | Model | Change in Y2 Receptor Binding | Change in Y2 mRNA | Citation |

| Temporal Lobe Epilepsy (with hippocampal sclerosis) | Dentate Hilus, CA1-CA3, Subiculum | Human | - | 43-48% Increase | - | [6] |

| Kainic Acid-Induced Seizures | Dentate Hilus | Rat | Kainic Acid | 800% Increase in receptor sites | 740% Increase | [7] |

| Kainic Acid-Induced Seizures | Strata Oriens and Radiatum of CA1-CA3 | Rat | Kainic Acid | Transient 2-fold increase in affinity | No change | [7] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of the NPY Y2 Receptor in Epilepsy

References

- 1. Quantitative autoradiographic localization of neuropeptide Y receptors in the rat lower brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NPY and Gene Therapy for Epilepsy: How, When,... and Y - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative receptor autoradiography demonstrates a differential distribution of neuropeptide-Y Y1 and Y2 receptor subtypes in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Up-regulation of neuropeptide Y-Y2 receptors in an animal model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42165279: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neuroscience-related disorders, including anxiety and mood disorders. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA), as well as other signaling lipids like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). This mechanism leads to an elevation of these lipids in both the central nervous system and the periphery, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action

JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] It is a substrate for the enzyme and inactivates it by binding to the catalytic site.[1] This inhibition leads to an increase in the levels of fatty acid amides, which are the natural substrates of FAAH.

Signaling Pathway of FAAH Inhibition by JNJ-42165279

Caption: Mechanism of FAAH inhibition by JNJ-42165279.

Preclinical Data

In Vitro Activity

JNJ-42165279 is a potent inhibitor of both human and rat FAAH. The inhibitory concentrations (IC50) were determined after a 1-hour incubation with the enzyme.

| Target | IC50 (nM) | Reference |

| Human FAAH (hFAAH) | 70 ± 8 | [2] |

| Rat FAAH (rFAAH) | 313 ± 28 | [2] |

JNJ-42165279 demonstrates high selectivity. In a panel of 50 receptors, enzymes, transporters, and ion channels, it did not produce greater than 50% inhibition at a concentration of 10 µM.[2] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 µM.[2]

In Vivo Pharmacokinetics and Pharmacodynamics (Rat)

Oral administration of JNJ-42165279 to rats resulted in dose-dependent increases in the plasma and brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).

| Dose (mg/kg, p.o.) | Analyte | Fold Increase (Plasma) | Fold Increase (Brain) | Time Point | Reference |

| 10 | AEA | ~4x | ~6x | 1 hour | [2] |

| 10 | OEA | ~2x | ~3x | 1 hour | [2] |

| 10 | PEA | ~2x | ~2.5x | 1 hour | [2] |

Pharmacokinetic parameters were determined in rats following intravenous and oral administration.

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUCinf (h·µg/mL) | T1/2 (h) | Bioavailability (%) | Reference |

| IV | 2 | - | - | 0.6 ± 0.1 | 1.1 ± 0.5 | - | [2] |

| PO | 10 | 0.5 ± 0.06 | 0.50 ± 0 | 0.92 ± 0.13 | - | 32 ± 4 | [2] |

A higher oral dose of 20 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 4.2 µM at 1 hour, which decreased to approximately 130 nM at 8 hours.[2] Brain concentrations were slightly higher than plasma at Cmax (6.3 µM at 1 hour) and diminished to 167 nM by 8 hours.[2]

Efficacy in a Neuropathic Pain Model

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated a dose-dependent reduction in tactile allodynia. The ED90 was determined to be 22 mg/kg, which corresponded to a plasma concentration of 2.5 µM at 30 minutes post-dose.[2]

Clinical Data

Phase 1: Healthy Volunteers (Multiple-Ascending Dose and PET Study)

A study in healthy volunteers assessed the pharmacokinetics, pharmacodynamics, and brain FAAH occupancy of JNJ-42165279.

Pharmacokinetics: Following oral administration, JNJ-42165279 was rapidly absorbed, with plasma concentrations increasing in a dose-dependent manner.[3] The mean plasma half-life ranged from 8.14 to 14.1 hours.[3]

Pharmacodynamics - FAAH Inhibition and FAA Elevation:

| Dose (mg, once daily for 10 days) | Leukocyte FAAH Activity Inhibition (Trough) | Plasma AEA Increase (Peak) | Plasma OEA/PEA Increase (Peak) | CSF AEA Increase (Day 10) | Reference |

| 10 | >90% | 5.5-10 fold | 4.3-5.6 fold | ~45-fold | [3] |

| 25-100 | >90% | 5.5-10 fold | 4.3-5.6 fold | - | [3] |

Brain FAAH Occupancy (PET with [11C]MK-3168):

| Dose (mg, single) | Brain FAAH Occupancy (at Cmax) | Brain FAAH Occupancy (at Trough) | Reference |

| 2.5 | Appreciable | >50% | [3] |

| 5 | Appreciable | - | [3] |

| 10 | 96-98% | >80% | [3] |

| 25 | 96-98% | - | [3] |

| 50 | 96-98% | - | [3] |

Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

Phase 2a: Social Anxiety Disorder (SAD)

A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg once daily) in 149 subjects with SAD.[4][5][6]

| Endpoint | JNJ-42165279 (n=74) | Placebo (n=75) | p-value | Reference |

| Primary: Change from baseline in LSAS Total Score | -29.4 (SD 27.47) | -22.4 (SD 23.57) | Not Significant | [4] |

| Secondary: ≥30% improvement in LSAS Total Score | 42.4% | 23.6% | 0.04 | [4] |

| Secondary: CGI-I "much" or "very much" improved | 44.1% | 23.6% | 0.02 | [4] |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

Phase 2: Autism Spectrum Disorder (ASD)

A 12-week, randomized, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg twice daily) in 61 adolescents and adults with ASD.[7] The primary endpoints were not met.

| Endpoint | JNJ-42165279 | Placebo | p-value | Reference |

| Primary: Change in ABI-Core Domain Score | No significant reduction | No significant reduction | 0.284 | [7] |

| Primary: Change in ABI-Social Communication Score | No significant reduction | No significant reduction | 0.290 | [7] |

| Primary: Change in ABI-Repetitive/Restrictive Behavior Score | No significant reduction | No significant reduction | 0.231 | [7] |

| Secondary: Social Responsiveness Scale 2 (SRS-2) | Directionally favored JNJ-42165279 | - | 0.064 | [7] |

| Secondary: Repetitive Behavior Scale-Revised (RBS-R) | Directionally favored JNJ-42165279 | - | 0.006 | [7] |

| Secondary: Child Adolescent Symptom Inventory-Anxiety (CASI-Anx) | Directionally favored JNJ-42165279 | - | 0.048 | [7] |

ABI: Autism Behavior Inventory.

Phase 2a: Major Depressive Disorder (MDD) with Anxious Distress

A clinical trial (NCT02498392) was conducted to evaluate the efficacy of JNJ-42165279 in participants with MDD with anxious distress. As of the last update, the results of this study have not been published.

Experimental Protocols

In Vitro FAAH Inhibition Assay (General Protocol)

This protocol is a general representation of a fluorometric assay to determine FAAH activity, similar to what would be used to determine the IC50 of JNJ-42165279.

Caption: Workflow for determining in vitro FAAH inhibition.

Detailed Steps:

-

Reagent Preparation: Prepare serial dilutions of JNJ-42165279 in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Prepare the FAAH enzyme solution (recombinant human or rat) in assay buffer. Prepare the fluorogenic substrate solution (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add the FAAH enzyme solution to wells containing either the JNJ-42165279 dilutions or vehicle control. Pre-incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period.

-

Fluorescence Measurement: Measure the fluorescence generated by the product (e.g., 7-amino-4-methylcoumarin (B1665955) - AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of JNJ-42165279 relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Leukocyte FAAH Activity Assay (from Clinical Trials)

This protocol describes the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.

Detailed Steps:

-

Blood Collection and PBMC Isolation: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., heparin). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis: Resuspend the isolated PBMCs in a lysis buffer and homogenize to release the intracellular contents, including the FAAH enzyme.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of FAAH activity.

-

FAAH Activity Measurement: Perform a fluorometric or radiometric assay on the cell lysate, similar to the in vitro assay described above, using a known amount of total protein per reaction.

-

Data Analysis: Express FAAH activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). Calculate the percentage of remaining FAAH activity at post-dose time points relative to the pre-dose baseline.

Brain FAAH Occupancy Measurement by PET (from Clinical Trials)

This protocol outlines the procedure for determining the in-brain occupancy of FAAH by JNJ-42165279 using Positron Emission Tomography (PET) with the radiotracer [11C]MK-3168.

Caption: Workflow for determining brain FAAH occupancy using PET.

Detailed Steps:

-

Subject Preparation: Screen healthy volunteers for eligibility.

-

Baseline PET Scan: On the first day of the study, perform a baseline PET scan. This involves the intravenous injection of the radiotracer [11C]MK-3168, followed by dynamic brain imaging for a specified duration (e.g., 90 minutes).

-

Drug Administration: Administer a single oral dose of JNJ-42165279 or placebo. For multiple-dose studies, subjects receive daily doses for a defined period.

-

Post-Dose PET Scan: At a specified time after JNJ-42165279 administration (e.g., at the time of expected peak plasma concentration or at trough), perform a second PET scan with [11C]MK-3168.

-

Image Acquisition and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.

-

Kinetic Modeling: Apply a suitable kinetic model (e.g., a two-tissue compartment model) to the time-activity curves for each ROI to estimate the non-displaceable binding potential (BPND) of [11C]MK-3168 at baseline and post-dose.

-

Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in both preclinical models and human subjects. It effectively and dose-dependently inhibits FAAH in the brain and periphery, leading to a significant elevation of endogenous fatty acid amides. While preclinical studies showed promise in a model of neuropathic pain, clinical trials in social anxiety disorder and autism spectrum disorder have yielded mixed results, with some evidence of anxiolytic effects but failure to meet primary endpoints in larger studies. The extensive pharmacokinetic, pharmacodynamic, and brain occupancy data available for JNJ-42165279 make it a valuable tool for further neuroscience research into the role of the endocannabinoid system in health and disease. Further investigation may be warranted to explore its potential in other psychiatric and neurological conditions, possibly with optimized dosing strategies.

References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of JNJ-5207787: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the In Vitro and In Vivo Pharmacology of a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

This technical guide provides a comprehensive overview of the preclinical studies involving JNJ-5207787, a novel small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's pharmacological properties, experimental methodologies, and relevant signaling pathways. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | Tissue/Cell Line | Radioligand | pIC50 (Mean ± SEM) |

| Y2 | Human | KAN-Ts Cells | [¹²⁵I]PYY | 7.00 ± 0.10 |

| Y2 | Rat | Hippocampus | [¹²⁵I]PYY | 7.10 ± 0.20 |

pIC50 is the negative logarithm of the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Cell Line | Stimulating Ligand | pIC50 (Mean ± SEM) |

| [³⁵S]GTPγS Binding | KAN-Ts Cells | PYY | 7.20 ± 0.12 |

This assay measures the functional antagonism of the Y2 receptor by quantifying the inhibition of PYY-stimulated [³⁵S]GTPγS binding.

Table 3: Selectivity of this compound for Human NPY Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. Y2 (> fold) |

| Y1 | <5.0 | >100 |

| Y4 | <5.0 | >100 |

| Y5 | <5.0 | >100 |

Selectivity was determined by radioligand binding assays.

Table 4: In Vivo Pharmacokinetics of this compound in Rats

| Administration Route | Dose (mg/kg) | Time Point (min) | Brain Concentration (Cmax; ng/mL ± SEM) |

| Intraperitoneal | 30 | 30 | 1351 ± 153 |

This data demonstrates that this compound penetrates the brain after systemic administration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (pIC50) of this compound for the human and rat NPY Y2 receptors and to assess its selectivity against other human NPY receptor subtypes (Y1, Y4, and Y5).

Materials:

-

Cell Lines: KAN-Ts cells (expressing human Y2 receptor).

-

Tissue: Rat hippocampus.

-

Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).

-

Test Compound: this compound.

-

Membrane Preparation:

-

KAN-Ts cells were grown to confluence, harvested, and homogenized in cold 50 mM Tris-HCl buffer.

-

Rat hippocampi were dissected and homogenized in the same buffer.

-

Homogenates were centrifuged, and the resulting pellets containing the cell membranes were resuspended in assay buffer.

-

-

Assay Buffer: Composition not specified in the primary source, but typically consists of a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Filtration System: Multi-well plate harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: Membrane preparations were incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound in a 96-well plate.

-

Equilibrium: The incubation was carried out at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: The filters were washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters was quantified using a gamma or scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [¹²⁵I]PYY (IC50) was determined by non-linear regression analysis. The pIC50 was then calculated as the negative logarithm of the IC50. Specific binding was defined as the difference between total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled NPY agonist).

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity of this compound at the human Y2 receptor.

Materials:

-

Cell Line: KAN-Ts cells.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: Peptide YY (PYY).

-

Test Compound: this compound.

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.

-

Filtration System and Scintillation Counter.

Procedure:

-

Membrane Preparation: Membranes from KAN-Ts cells were prepared as described for the radioligand binding assay.

-

Incubation: Membranes were incubated with a fixed concentration of PYY, varying concentrations of this compound, and [³⁵S]GTPγS in the assay buffer.

-

Reaction: The incubation was carried out at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated G-protein activation and subsequent [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.

-

Washing and Counting: Filters were washed and the bound radioactivity was quantified as described above.

-

Data Analysis: The concentration of this compound that inhibited 50% of the PYY-stimulated [³⁵S]GTPγS binding (IC50) was determined. The pIC50 was calculated from the IC50 value.

In Vitro and Ex Vivo Receptor Autoradiography

Objective: To visualize the distribution of Y2 receptors in the rat brain and to determine the in vivo receptor occupancy of this compound.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Radioligand: [¹²⁵I]PYY.

-

Test Compound: this compound.

-

Cryostat: For sectioning frozen brain tissue.

-

Phosphor Imaging System or X-ray film.

Procedure for In Vitro Autoradiography:

-

Tissue Preparation: Untreated rats were euthanized, and their brains were rapidly removed, frozen, and sectioned on a cryostat (e.g., 20 µm sections).

-

Incubation: Brain sections were incubated with [¹²⁵I]PYY in the presence or absence of this compound.

-

Washing: Sections were washed in buffer to remove unbound radioligand.

-

Drying and Exposure: The sections were dried and apposed to a phosphor imaging plate or X-ray film.

-

Imaging and Analysis: The resulting autoradiograms were analyzed to determine the anatomical distribution of [¹²⁵I]PYY binding sites and the displacement by this compound.

Procedure for Ex Vivo Receptor Autoradiography:

-

Dosing: Rats were administered a single intraperitoneal dose of this compound (30 mg/kg) or vehicle.

-

Tissue Harvesting: At a specified time point post-dosing (e.g., 30 minutes), rats were euthanized, and their brains were removed and frozen.

-

Sectioning and Incubation: Brains were sectioned, and the sections were incubated with [¹²⁵I]PYY.

-

Washing, Drying, and Exposure: The same procedure as for in vitro autoradiography was followed.

-

Analysis: The reduction in [¹²⁵I]PYY binding in the brains of this compound-treated animals compared to vehicle-treated animals was quantified to determine the percentage of Y2 receptor occupancy.

Mandatory Visualizations

Signaling Pathway

The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like Peptide YY (PYY), the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of PYY and preventing this signaling cascade.

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: In Vivo Receptor Occupancy Study

This diagram outlines the logical flow of the ex vivo receptor autoradiography experiment to determine the in vivo receptor occupancy of this compound in the rat brain.

Caption: Ex Vivo Receptor Occupancy Workflow.

JNJ-5207787: A Technical Overview of Preclinical Pharmacology

Disclaimer: This document summarizes the publicly available preclinical pharmacological data for JNJ-5207787. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The information presented here is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete assessment of the compound's safety.

Introduction

This compound is a small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] It has been investigated for its potential role in modulating central and peripheral Y2 receptor-mediated physiological processes. This technical guide provides a summary of the available in vitro and in vivo pharmacological data, along with the methodologies used in these preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Cell Line | Receptor | Value | Reference |

| pIC50 (Binding) | Human (KAN-Ts cells) | Y2 | 7.00 ± 0.10 | [1] |

| pIC50 (Binding) | Rat (Hippocampus) | Y2 | 7.10 ± 0.20 | [1] |

| Selectivity | Human | Y1, Y4, Y5 | >100-fold vs Y2 | [1] |

| pIC50 (Functional Antagonism) | Human (KAN-Ts cells) | Y2 | 7.20 ± 0.12 (corrected) | [1] |

Table 2: In Vivo Pharmacokinetics in Rats

| Administration Route | Dose | Cmax (Brain) | Tmax (Brain) | Reference |

| Intraperitoneal | 30 mg/kg | 1351 ± 153 ng/ml | 30 min | [1] |

Experimental Protocols

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for NPY receptors.

-

Methodology:

-

Human Y2 Receptor Binding: Conducted using KAN-Ts cells, which express the human Y2 receptor. The assay measured the ability of this compound to displace the radioligand [125I]PYY from the receptor.

-

Rat Y2 Receptor Binding: Performed on membrane preparations from the rat hippocampus. Similar to the human assay, it measured the displacement of [125I]PYY.

-

Selectivity Assays: Binding affinity for human Y1, Y4, and Y5 receptors was evaluated to determine the selectivity of this compound.[1]

-

In Vitro Functional Antagonism Assay

-

Objective: To confirm the antagonist activity of this compound at the human Y2 receptor.

-

Methodology:

-

[35S]GTPγS Binding Assay: This assay was performed in KAN-Ts cells. The ability of this compound to inhibit the PYY-stimulated binding of [35S]GTPγS to G-proteins coupled to the Y2 receptor was measured. A corrected pIC50 value was calculated to determine the functional antagonist potency.[1]

-

In Vivo Brain Penetration and Receptor Occupancy in Rats

-

Objective: To assess the ability of this compound to cross the blood-brain barrier and bind to its target receptor in the brain.

-

Methodology:

-

Animal Model: Male rats were used.

-

Dosing: this compound was administered via intraperitoneal injection at a dose of 30 mg/kg.

-

Brain Concentration Measurement: At various time points after administration, brain tissue was collected, and the concentration of this compound was determined to calculate the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax).

-

Ex Vivo Receptor Autoradiography: To confirm target engagement, brain sections were prepared and subjected to autoradiography using a radiolabeled ligand for the Y2 receptor. The displacement of the radioligand in the brains of treated animals compared to control animals indicated receptor occupancy by this compound.[1]

-

Visualizations

Neuropeptide Y Y2 Receptor Signaling Pathway

Caption: Neuropeptide Y Y2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Rat Study

Caption: Experimental workflow for the in vivo pharmacokinetic and receptor occupancy study of this compound in rats.

Conclusion: Data Gaps in Safety and Toxicity

The available public information on this compound is limited to its initial pharmacological characterization as a potent and selective NPY Y2 receptor antagonist with brain penetrating properties in rats.[1] There is a notable absence of comprehensive preclinical safety and toxicity data, including but not limited to:

-

Acute, sub-chronic, and chronic toxicity studies

-

Genotoxicity assays

-

Carcinogenicity studies

-

Reproductive and developmental toxicity studies

-

Safety pharmacology assessments (e.g., cardiovascular, respiratory, and central nervous system effects)

-

Clinical trial data on safety and tolerability in humans

Without this crucial information, a thorough assessment of the safety and toxicity profile of this compound cannot be conducted. Researchers and drug development professionals should be aware of these significant data gaps when considering this compound for further investigation.

References

An In-depth Technical Guide to JNJ-5207787: A Selective Neuropeptide Y Y2 Receptor Antagonist

This technical guide provides comprehensive information on JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its procurement, pharmacological properties, and the experimental protocols used for its characterization.

Supplier and Purchasing Information

This compound is a specialized research chemical. Its availability can be limited, and procurement often requires engaging with suppliers that cater to the life sciences research community. Below is a summary of potential suppliers and the compound's status. Please note that availability and pricing are subject to change, and direct inquiry with the vendors is recommended.

| Supplier | CAS Number | Purity | Status | Notes |

| Active Biopharma | 683746-68-1 | >98% | Appears Available | Lists the product with solubility and storage information.[1] |

| R&D Systems (a Bio-Techne brand) | 683746-68-1 | ≥98% | Discontinued | The product (Catalog #4018) has been withdrawn from sale for commercial reasons.[2][3] |

| Cayman Chemical (via Biomol) | 683746-68-1 | N/A | Appears Available | Listed for sale through distributor Biomol.[4] |

| Gentaur Omics | N/A | N/A | Not Available For Sale | The product page indicates it is not available for sale.[5] |

Disclaimer: This list is for informational purposes only. Inclusion on this list does not constitute an endorsement. Researchers should perform their own due diligence before procurement.

Physicochemical and Pharmacological Data

This compound, with the chemical name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a brain-penetrant small molecule designed as a selective antagonist for the NPY Y2 receptor.[6]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 683746-68-1 | [1][2] |

| Molecular Formula | C32H38N4O2 | [1][2] |

| Molecular Weight | 510.67 g/mol | [1][2] |

| Solubility | Soluble to 10 mM in DMSO and ethanol (B145695) (with gentle warming) | [2] |

| Purity | ≥98% | [1][2] |

Table 2: In Vitro Pharmacological Profile

| Parameter | Species/System | Value | Source |

| pIC50 (PYY Binding) | Human Y2 Receptor (KAN-Ts cells) | 7.00 ± 0.10 | [6] |

| pIC50 (PYY Binding) | Rat Y2 Receptor (Hippocampus) | 7.10 ± 0.20 | [6] |

| IC50 | NPY Y2 Receptor | 0.1 µM | [2] |

| Selectivity | >100-fold vs. Human Y1, Y4, Y5 Receptors | Radioligand Binding | [2][6] |

| pIC50 (GTPγS Binding) | Human Y2 Receptor (KAN-Ts cells) | 7.20 ± 0.12 (corrected) | [6] |

Table 3: In Vivo Pharmacokinetic Profile

| Parameter | Species | Dose & Route | Value | Time | Source |

| Brain Penetration (Cmax) | Rat | 30 mg/kg, Intraperitoneal | 1351 ± 153 ng/ml | 30 min | [6] |

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures provide a clearer understanding of the context in which this compound is studied.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays. Based on the published research, here are the detailed methodologies for key experiments.[6]

A. Radioligand Binding Assay Protocol (for Y2 Receptor Affinity)

-

Membrane Preparation : Membranes are prepared from KAN-Ts cells expressing the human Y2 receptor or from specific rat brain regions known to express the Y2 receptor, such as the hippocampus.

-

Incubation : Prepared membranes are incubated in a suitable buffer (e.g., Tris-HCl) with a constant concentration of a radiolabeled Y2 receptor agonist, typically [125I]-labeled Peptide YY ([125I]PYY).

-

Competition : The incubation mixture also contains varying concentrations of the unlabeled competitor compound, this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist.

-